

Thermochemical Data and Biological Interactions of N-Methylmaleimide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N-Methylmaleimide*

Cat. No.: *B128548*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **N-Methylmaleimide** (NMM), a compound of interest in chemical synthesis and biological research. The information presented herein is intended to support research and development activities by providing key data on the compound's energetic properties, detailed experimental methodologies for its characterization, and insights into its biological mechanism of action.

Core Thermochemical Data

N-Methylmaleimide ($C_5H_5NO_2$) is a five-membered heterocyclic compound with a molecular weight of 111.10 g/mol.^{[1][2]} Its thermochemical properties are crucial for understanding its stability, reactivity, and potential applications. The experimentally determined thermochemical data for **N-Methylmaleimide** are summarized in the tables below.

Table 1: Enthalpies of Formation and Combustion of N-Methylmaleimide

Parameter	State	Value (kJ/mol)	Reference
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	Solid	-329.3 ± 1.4	[3]
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	Gas	-256.0 ± 1.5	[3]
Standard Molar Enthalpy of Combustion ($\Delta_c H^\circ$)	Solid	-2577.8 ± 1.3	[3]

Table 2: Enthalpy of Sublimation of N-Methylmaleimide

Parameter	Value (kJ/mol)	Temperature (K)	Reference
Standard Molar Enthalpy of Sublimation ($\Delta_{\text{sub}} H^\circ$)	73.3 ± 0.5	298.15	[3]

Experimental Protocols

The thermochemical data presented in this guide were primarily determined through static bomb calorimetry and the Knudsen effusion method. While the specific experimental details from the primary source, Roux et al. (1997), could not be fully retrieved, the following sections describe generalized and widely accepted protocols for these techniques.

Static Bomb Calorimetry for Enthalpy of Combustion

Static bomb calorimetry is a standard technique for determining the heat of combustion of solid and liquid samples.

Principle: A known mass of the sample is combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

Generalized Protocol:

- **Sample Preparation:** A pellet of known mass (typically 0.5-1.0 g) of **N-Methylmaleimide** is prepared using a pellet press.
- **Bomb Assembly:** The pellet is placed in a crucible inside the combustion bomb. A fuse wire of known length and combustion energy is attached to the electrodes, with the wire in contact with the sample.
- **Pressurization:** The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The calorimeter is assembled with a stirrer and a high-precision thermometer.
- **Temperature Equilibration:** The water is stirred until a constant initial temperature is reached.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter system is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid. The heat of combustion of the **N-Methylmaleimide** sample is then calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter and corrections for the fuse wire combustion and any side reactions.

Knudsen Effusion Method for Enthalpy of Sublimation

The Knudsen effusion method is used to determine the vapor pressure of a solid or liquid as a function of temperature, from which the enthalpy of sublimation or vaporization can be derived.

Principle: A small amount of the sample is placed in a thermostatted effusion cell with a small orifice. In a high vacuum, the substance effuses through the orifice, and the rate of mass loss is measured. The vapor pressure is then calculated from this rate.

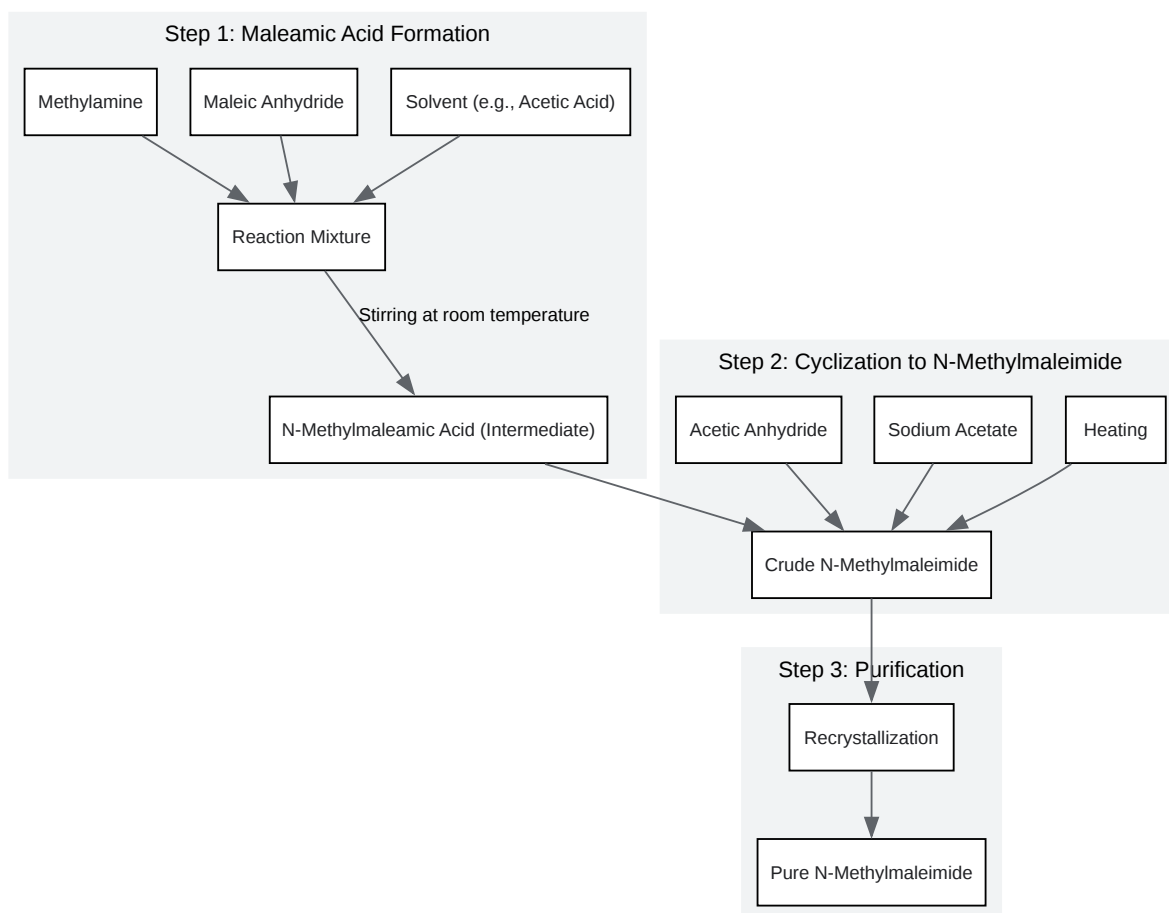
Generalized Protocol:

- **Sample Preparation:** A small amount of crystalline **N-Methylmaleimide** is placed in the Knudsen effusion cell.
- **Apparatus Setup:** The effusion cell is placed in a vacuum chamber and heated to a desired temperature. The temperature is precisely controlled and monitored.
- **Mass Loss Measurement:** The mass of the cell is continuously monitored using a high-precision microbalance. The rate of mass loss due to sublimation is determined at several different temperatures.
- **Vapor Pressure Calculation:** The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: $P = (\Delta m / \Delta t) * (1/A) * \sqrt{2\pi RT/M}$ where $\Delta m / \Delta t$ is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the effusing vapor.
- **Enthalpy of Sublimation Calculation:** The enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) is determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation: $d(\ln P)/d(1/T) = -\Delta_{\text{sub}}H^\circ/R$

Mandatory Visualizations

Experimental Workflow: Synthesis of N-Methylmaleimide

The following diagram illustrates a common synthetic route for N-substituted maleimides, which can be adapted for **N-Methylmaleimide**. The process involves the reaction of an amine with maleic anhydride to form a maleamic acid intermediate, followed by cyclization to the maleimide.

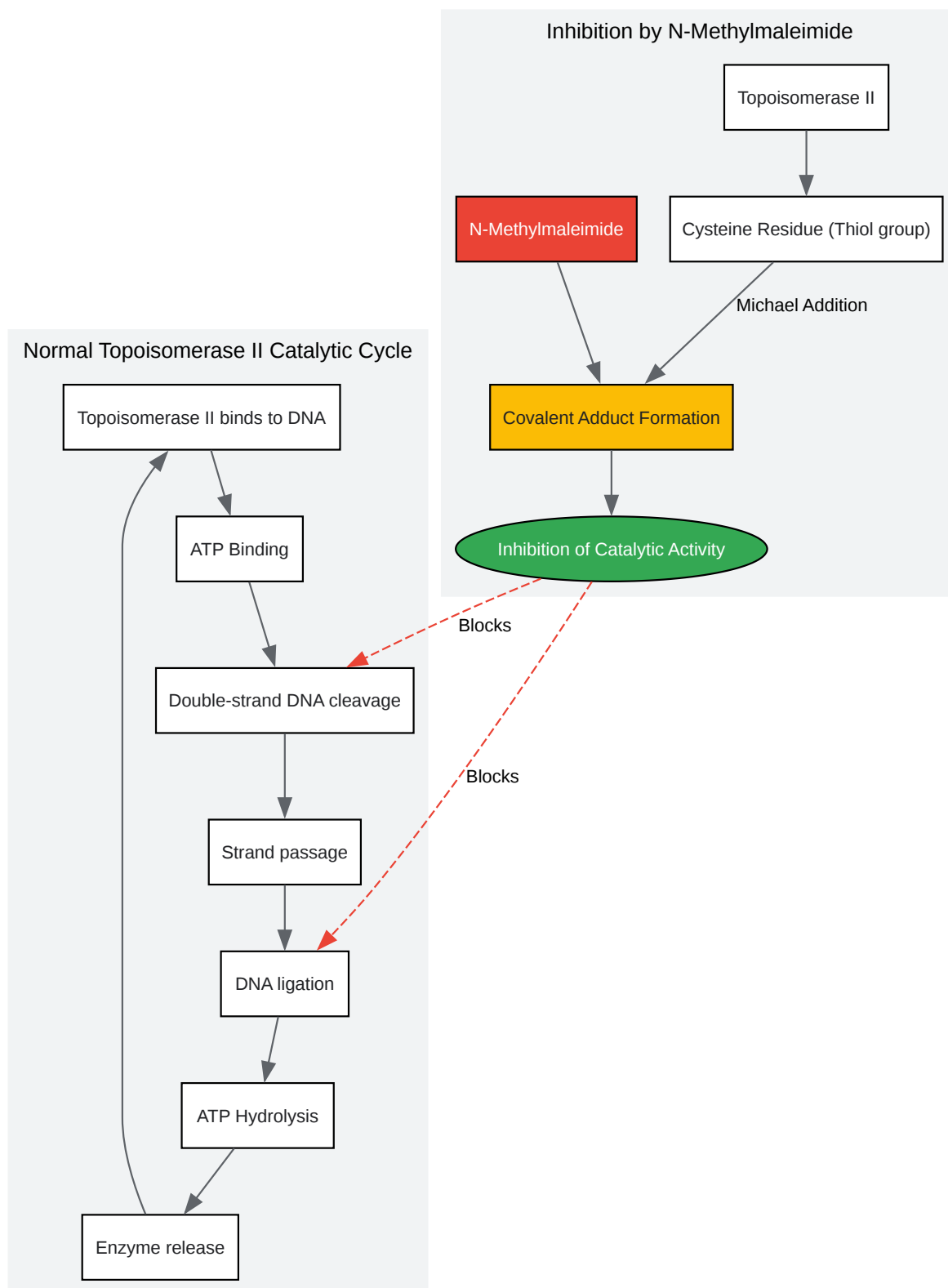


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Caption: A generalized workflow for the synthesis of **N-Methylmaleimide**.

Signaling Pathway: Mechanism of Topoisomerase II Inhibition by N-Methylmaleimide

N-Methylmaleimide has been identified as a catalytic inhibitor of topoisomerase II, a critical enzyme in DNA replication and transcription. Its mechanism of action is believed to involve the covalent modification of cysteine residues on the enzyme.



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Caption: Proposed mechanism of Topoisomerase II inhibition by **N-Methylmaleimide**.

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